molecular formula C20H27N3O2 B2946383 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 2320379-64-2

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2946383
CAS No.: 2320379-64-2
M. Wt: 341.455
InChI Key: AQLYRQBJIKGJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a synthetic compound that features an imidazole ring, a piperidine ring, and a phenoxy group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multiple steps, starting with the formation of the imidazole ring. The final step involves the attachment of the phenoxy group via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using catalysts to speed up the reactions and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the phenoxy group can produce various ether derivatives .

Scientific Research Applications

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the piperidine ring can interact with receptors in the nervous system. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is unique due to its combination of an imidazole ring, a piperidine ring, and a phenoxy group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15(2)16-4-6-18(7-5-16)25-13-20(24)23-10-8-17(9-11-23)19-12-21-14-22(19)3/h4-7,12,14-15,17H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYRQBJIKGJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.